5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one is an organic compound with a unique structure that includes a bromine atom, a methoxyethyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a suitable pyrimidinone precursor followed by the introduction of the methoxyethyl group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination. The methoxyethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent like 2-methoxyethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation can produce a corresponding sulfoxide or sulfone.
Scientific Research Applications
5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyethyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2-methoxyethoxy)pyrimidine
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-iodopyridine
Uniqueness
5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C7H9BrN2O2 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
5-bromo-2-(2-methoxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9BrN2O2/c1-12-3-2-6-9-4-5(8)7(11)10-6/h4H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
NORYPJQXKDWISJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC=C(C(=O)N1)Br |
Origin of Product |
United States |
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